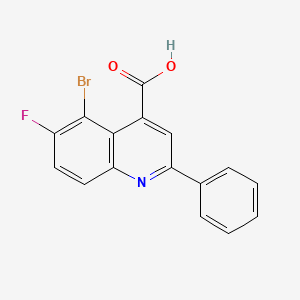![molecular formula C7H9ClO3 B13719097 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride](/img/structure/B13719097.png)
5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride: is a chemical compound with the molecular formula C7H9ClO3 and a molecular weight of 176.6 g/mol . It is characterized by a spirocyclic structure containing two oxygen atoms and a carbonyl chloride functional group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride typically involves the reaction of a spirocyclic diol with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Catalysts: Pyridine, triethylamine (TEA)
Major Products Formed:
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acids: Formed by hydrolysis
Applications De Recherche Scientifique
Chemistry: 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride is used as a building block in the synthesis of complex organic molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as peptides and proteins, through acylation reactions. This modification can alter the biological activity and stability of the biomolecules, making it useful in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of polymers, resins, and coatings .
Mécanisme D'action
The mechanism of action of 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The carbonyl chloride group is highly reactive and can form stable amide, ester, or thioester linkages with nucleophiles. This reactivity allows the compound to modify the structure and function of target molecules, leading to changes in their chemical and biological properties .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid
- 5,8-Dioxaspiro[3.4]octane-2-methyl ester
- 5,8-Dioxaspiro[3.4]octane-2-thioester
Comparison: Compared to its analogs, 5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group. This group imparts higher reactivity, making it more suitable for acylation reactions. The other analogs, such as the carboxylic acid, methyl ester, and thioester, have different reactivity profiles and are used in different types of chemical transformations .
Propriétés
Formule moléculaire |
C7H9ClO3 |
|---|---|
Poids moléculaire |
176.60 g/mol |
Nom IUPAC |
5,8-dioxaspiro[3.4]octane-2-carbonyl chloride |
InChI |
InChI=1S/C7H9ClO3/c8-6(9)5-3-7(4-5)10-1-2-11-7/h5H,1-4H2 |
Clé InChI |
UHVZWPKFVCLTAA-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(O1)CC(C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/no-structure.png)
![4-((tert-Butoxycarbonyl)(isobutyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13719023.png)
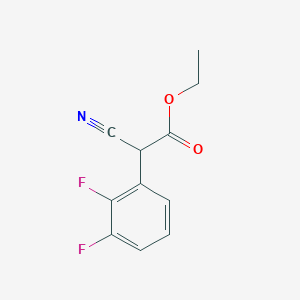

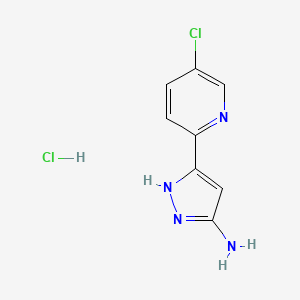
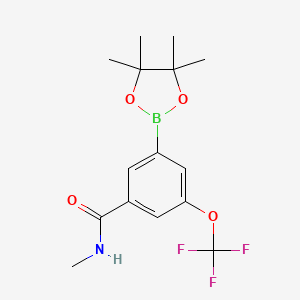

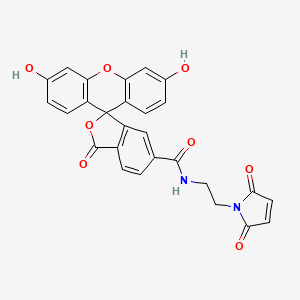

![9-Boc-3-hydroxy-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonane](/img/structure/B13719071.png)
